molecular formula C10H11NOS B11714246 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol

2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol

Cat. No.: B11714246
M. Wt: 193.27 g/mol
InChI Key: LMONEXCPVOBHAU-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with a methyl group at the 2-position and an ethanol group at the 5-position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a catalyst such as piperidine in ethanol at elevated temperatures . The reaction mixture is then subjected to cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, leading to antimicrobial activity . The compound’s interaction with these targets can disrupt essential biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-benzothiazol-5-yl)ethanol is unique due to the presence of both a methyl group and an ethanol group on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-5-yl)ethanol

InChI

InChI=1S/C10H11NOS/c1-7-11-9-6-8(4-5-12)2-3-10(9)13-7/h2-3,6,12H,4-5H2,1H3

InChI Key

LMONEXCPVOBHAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CCO

Origin of Product

United States

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